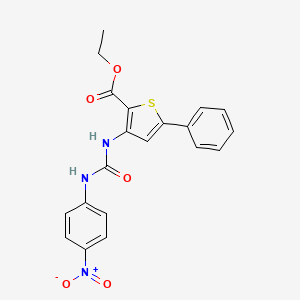
3-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives are structurally related to metoclopramide and are often explored for their potential as prokinetic and antiemetic agents . These compounds are characterized by a benzamide moiety and can be modified to include various substituents that affect their chemical and biological properties.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the modification of existing structures to enhance their pharmacological profile. For instance, a series of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives were synthesized from metoclopramide, leading to compounds with balanced gastrointestinal prokinetic and antiemetic activities . Similarly, sulpiride, another benzamide derivative, was synthesized through a multi-step process involving barium carbonate 14C, highlighting the complexity and specificity of synthesizing these compounds .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their pharmacological effects. For example, the crystal structure of a Schiff base benzamide derivative was determined using various spectroscopic techniques and X-ray crystallography, revealing the presence of enol-imine tautomerism, which is significant for its photochromic and thermochromic properties . The molecular geometry and vibrational frequencies of these compounds can be experimentally determined and compared with theoretical calculations using density functional theory (DFT), as seen in the study of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide .
Chemical Reactions Analysis
Benzamide derivatives undergo various chemical reactions during their synthesis and in response to different chemical agents. The synthesis of the quinazolinone-based benzamide derivative involved reactions with chlorosulfonic acid and ammonia gas . Schiff base formation is another common reaction involving benzamide derivatives, where an amino group reacts with an aldehyde to form a double bond, as demonstrated in the synthesis of a benzamide derivative with sulfamethoxazole and 2-hydroxy-3-methoxybenzaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystallographic analysis provides insights into the lattice constants and space group, which are indicative of the solid-state properties of these compounds . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using DFT, which also helps in understanding the chemical reactivity through molecular electrostatic potential (MEP) surface maps . Additionally, the antioxidant properties of these compounds can be evaluated using assays like the DPPH free radical scavenging test .
Applications De Recherche Scientifique
Antimicrobial Applications
- A study by (Priya et al., 2006) synthesized benzamide derivatives bearing different bioactive moieties. These compounds exhibited significant antibacterial and antifungal activities, highlighting their potential in antimicrobial research.
Cancer Research
- Research by (Ciobanu et al., 2003) involved evaluating 2-methoxy derivatives of estrogenic inhibitors, demonstrating their potent inhibitory effect on steroid sulfatase activity. This indicates a potential application in cancer research, particularly in blocking estrogen action.
Biochemistry and Enzyme Inhibition
- A study by (Supuran et al., 2013) investigated new aromatic sulfonamide inhibitors of carbonic anhydrases, revealing their nanomolar half maximal inhibitory concentration. These compounds show potential for biochemical applications in enzyme inhibition.
- (Purnell & Whish, 1980) found that certain benzamides were potent inhibitors of poly(ADP-ribose) synthetase, indicating their potential application in biochemical research related to DNA repair and cell death.
Analytical Chemistry
- (Saleh & Gaber, 2001) utilized sulipride drug, a benzamide derivative, as an electroactive material for Zn2+-selective electrodes. This demonstrates the application of benzamide derivatives in developing analytical tools for metal ion detection.
Photochemistry and Photodynamics
- In the field of photochemistry, (Pişkin et al., 2020) synthesized new zinc phthalocyanine compounds substituted with benzamide derivatives, showing potential for photodynamic therapy applications, especially in cancer treatment.
Pharmaceutical Chemistry
- (Bailey et al., 1999) demonstrated the use of a benzamide derivative in the N-protection of amidinonaphthol, relevant in the synthesis of pharmaceutical compounds.
Environmental Toxicology
- (Coleman et al., 2003) evaluated benzamide derivatives for their cytotoxicity, contributing to the understanding of the toxicological aspects of these compounds in environmental health.
Mécanisme D'action
Target of Action
Related compounds such as n-methylbenzamide have been reported to inhibit pde10a (phosphodiesterase), a protein abundant only in brain tissue .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in reactions such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed process .
Biochemical Pathways
Related compounds have been involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways, depending on the specific context and environment.
Result of Action
Related compounds have been reported to have effects such as inhibiting specific enzymes , which could potentially lead to changes in cellular signaling and function.
Propriétés
IUPAC Name |
3-methoxy-N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-24-16-8-6-14(7-9-16)13-20-26(22,23)11-10-19-18(21)15-4-3-5-17(12-15)25-2/h3-9,12,20H,10-11,13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZNMEITGFPHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

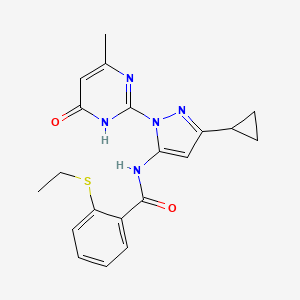
![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide](/img/structure/B3012721.png)
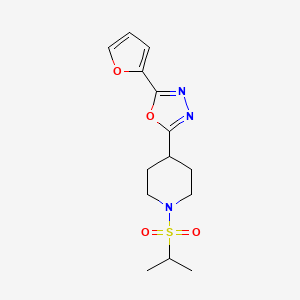
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide](/img/structure/B3012723.png)
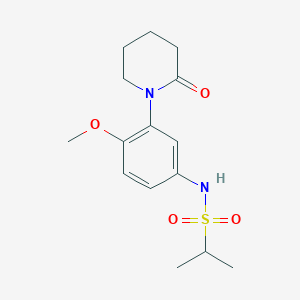
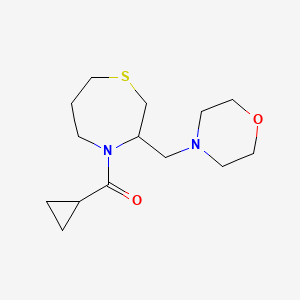
![4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B3012731.png)

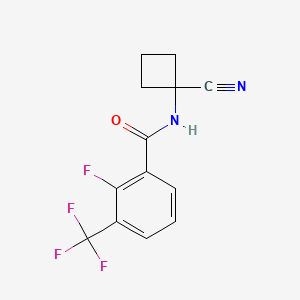

![N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B3012737.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B3012738.png)
